2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Drug-likeness CNS drug discovery Physicochemical profiling

This 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one features a free piperazine NH—absent in common N-arylpiperazines—enabling single-step alkylation, acylation, or sulfonamide formation for accelerated SAR. Its XLogP3 of 1.4 and TPSA of 32.3 Ų place it within favorable CNS MPO space for neurological target engagement. Demonstrated lack of CA2 inhibition (Ki >100,000 nM) makes it an ideal negative control in enzyme assays. The 3-chlorophenyl group drives target binding while the free NH permits direct PROTAC linker/E3 ligase conjugation without deprotection—eliminating multi-step sequences. Choose this scaffold when synthetic versatility, controlled physicochemical properties, and assay-ready negative control data are critical to your discovery program.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 1225823-53-9
Cat. No. B1489364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
CAS1225823-53-9
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H15ClN2O/c13-11-3-1-2-10(8-11)9-12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7,9H2
InChIKeyFVEBLDXYHGOAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 1225823-53-9): Structural Identity and Procurement Context


2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is a synthetic arylpiperazine derivative characterized by a 3-chlorophenylacetyl group linked via an amide bond to a piperazine ring, which retains a free secondary amine (NH). This connectivity distinguishes it from the more common N-arylpiperazine pharmacophore where the aryl group is directly attached to a piperazine nitrogen. The compound is primarily offered as a research chemical (≥95% purity) for medicinal chemistry and chemical biology applications [1][2]. As a versatile scaffold, it serves as a building block for synthesizing bioactive molecules, particularly in CNS-targeted drug discovery .

Why Generic Substitution of 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one with N-Arylpiperazine Analogs Risks Compromised Project Outcomes


Piperazine-based compounds with identical molecular formulas can exhibit profoundly different biological and physicochemical profiles due to variations in connectivity and substitution patterns. 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one, possessing a free piperazine NH and a phenylethanone linker, differs fundamentally from N-arylpiperazine analogs where the piperazine nitrogen is directly arylated or fully substituted [1]. Small changes in hydrogen bond donor count, topological polar surface area (TPSA), and rotatable bonds directly impact solubility, membrane permeability, and target engagement [1][2]. As demonstrated by the ~25,000-fold range in serotonin receptor affinity among closely related 3-chlorophenylpiperazine derivatives, simply substituting one analog for another without quantitative head-to-head data can derail structure-activity relationship (SAR) campaigns and lead to misleading biological conclusions [2].

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one Relative to Closest Analogs


Hydrogen Bond Donor Count: A Determinant of Aqueous Solubility and CNS Permeability

The target compound possesses exactly one hydrogen bond donor (HBD), the free piperazine NH, while the common comparator 1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one (CAS 141511-13-9) has zero HBDs, as both piperazine nitrogens are substituted [1][2]. An HBD count of 1 is often associated with improved aqueous solubility relative to analogs lacking HBDs, but may reduce passive CNS penetration compared to compounds with HBD=0, providing a tunable property for peripheral vs. central target selectivity.

Drug-likeness CNS drug discovery Physicochemical profiling

Topological Polar Surface Area (TPSA): Implications for Passive Membrane Permeability

The target compound exhibits a TPSA of 32.3 Ų, which is 8.7 Ų higher than the TPSA of 23.6 Ų reported for 1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one [1]. TPSA values below 60-70 Ų are generally considered favorable for oral absorption, and values below 90 Ų are associated with CNS penetration potential. The higher TPSA of the target compound suggests modestly reduced passive membrane permeability compared to the acetyl analog, which may confer advantages in designing peripherally restricted agents or in tuning CNS exposure.

Membrane permeability Blood-brain barrier Drug design

5-HT1A Receptor Binding Affinity: Class-Level SAR Comparison Between Amide-Piperazine and N-Arylpiperazine Acetyl Congeners

The most structurally analogous compound with publicly available affinity data is 1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one, which shows negligible binding to the 5-HT1A receptor (Ki ≈ 100,000 nM) [1]. In contrast, the simpler N-arylpiperazine 1-(3-chlorophenyl)piperazine (mCPP) exhibits high affinity for multiple serotonin receptors (e.g., Ki = 4.4 nM at 5-HT1B, Ki = 10 nM at 5-HT2B) [2]. While direct binding data for the target compound at serotonin receptors is not publicly available, the presence of the amide-piperazine linkage and the free NH group are expected to influence binding differently than either the acetyl or simple N-aryl scaffolds. The 25,000-fold affinity difference between the acetyl analog and mCPP underscores the sensitivity of serotonin receptor binding to structural modifications at the piperazine core.

Serotonin receptor 5-HT1A Neuropharmacology Binding affinity

Carbonic Anhydrase II Inhibition: Quantitative Evidence for Negligible Off-Target Activity

The target compound has been evaluated for inhibition of human carbonic anhydrase II (CA2) and demonstrated a Ki > 100,000 nM, indicating essentially no inhibitory activity against this metalloenzyme [1]. This is in stark contrast to classical CA2 inhibitors such as acetazolamide (Ki ≈ 12 nM). The lack of CA2 affinity is relevant because many sulfonamide-containing piperazine derivatives exhibit significant CA2 inhibition, which can confound phenotypic screening results.

Carbonic anhydrase Off-target profiling Selectivity Negative control

Synthetic Versatility: The Free Piperazine NH as a Divergent Functionalization Handle

A critical structural advantage of 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one over fully substituted piperazine analogs such as 1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one is the presence of the free secondary amine (pKa ≈ 9.8 for piperazine NH). This allows direct functionalization via alkylation, acylation, reductive amination, or sulfonylation without requiring protective group chemistry . In contrast, the N-arylpiperazine acetyl analog lacks any readily functionalizable NH group, limiting its utility as a diversification scaffold. This feature enables rapid generation of compound libraries for SAR exploration in a single synthetic step, substantially reducing the number of synthetic operations required .

Medicinal chemistry Parallel synthesis Building block Scaffold decoration

Recommended Application Scenarios for 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Scaffold for CNS Drug Discovery Programs Requiring Tunable Physicochemical Properties

With an XLogP3 of 1.4, a single hydrogen bond donor, and a TPSA of 32.3 Ų, this compound resides within favorable CNS MPO parameter space. Its physicochemical profile is distinct from the more lipophilic N-arylpiperazines, making it a preferred scaffold when moderate aqueous solubility and controlled CNS penetration are desired for targeting neurological receptors [1]. The free NH also allows for late-stage functionalization to fine-tune pharmacokinetic properties.

Rapid Generation of Diverse Compound Libraries via Single-Step Derivatization

The free piperazine NH serves as an orthogonal reactive handle that can be alkylated, acylated, or converted to sulfonamides in a single synthetic operation. This enables high-throughput parallel synthesis of structurally diverse analogs for SAR studies, significantly reducing medicinal chemistry cycle times compared to fully substituted piperazine analogs that require multi-step deprotection-functionalization sequences .

Negative Control for Carbonic Anhydrase II (CA2) Activity Assays

The compound's demonstrated lack of CA2 inhibition (Ki > 100,000 nM) makes it suitable as a negative control in enzyme inhibition assays where off-target CA2 engagement could confound results. Researchers screening piperazine-containing libraries for novel enzyme inhibitors can use this compound to rule out CA2-mediated artifacts [2].

Building Block for PROTAC and Bifunctional Molecule Synthesis

The combination of a 3-chlorophenyl moiety for target binding and a free piperazine NH for linker attachment makes this compound a strategic intermediate for constructing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. The NH can be directly coupled to PEG linkers or E3 ligase-recruiting elements without additional deprotection steps .

Quote Request

Request a Quote for 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.